molecular formula C22H19NO5 B5074831 10-{[(4-methoxyphenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

10-{[(4-methoxyphenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

Cat. No.: B5074831
M. Wt: 377.4 g/mol
InChI Key: VTRSVQUZULEYFH-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrano[2,3-f]chromene, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a wide range of biological activities .

Scientific Research Applications

Anticancer Properties

Research on pyrano[2,3-f]chromene-4,8-dione derivatives, including compounds similar to 10-{[(4-methoxyphenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione, has shown promising anticancer activities. These compounds were evaluated against various human cancer cell lines, showing significant anticancer potential. The structure-activity relationships (SARs) indicate potential for developing more potent anticancer agents (Li Hongshuang et al., 2017).

Synthesis and Structural Analysis

The synthesis of novel 2H,8H-pyrano[2,3-f]chromene-2,8-dione based scaffolds has been reported, utilizing various active methylene compounds. This research provides insights into the synthesis process and the structural properties of these compounds (Ahmed Al-Kawkabani et al., 2013).

Optoelectronic and Charge Transport Properties

A study explored the structural, optoelectronic, and charge transport properties of related compounds for potential use in organic light-emitting diodes (OLEDs). This research provides valuable information on the electronic properties and potential applications in optoelectronic devices (Nuha Wazzan & A. Irfan, 2019).

Crystal Structure Analysis

The crystal structure of compounds similar to the one has been analyzed to understand their molecular configuration and stability. Such studies are essential for predicting the behavior and potential applications of these compounds in various fields (S. A. Inglebert et al., 2014).

Synthesis of Heterocyclic Compounds

Research has been conducted on the efficient synthesis of chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives, highlighting methods to create these compounds under environmentally friendly conditions. This research contributes to the sustainable production of such compounds (M. Sayahi et al., 2021).

Properties

IUPAC Name

(10Z)-10-[(4-methoxyanilino)methylidene]-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-22(2)21(25)16(12-23-14-6-8-15(26-3)9-7-14)19-17(28-22)10-4-13-5-11-18(24)27-20(13)19/h4-12,23H,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRSVQUZULEYFH-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=CNC2=CC=C(C=C2)OC)C3=C(O1)C=CC4=C3OC(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)/C(=C\NC2=CC=C(C=C2)OC)/C3=C(O1)C=CC4=C3OC(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-{[(4-methoxyphenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 2
Reactant of Route 2
10-{[(4-methoxyphenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 3
10-{[(4-methoxyphenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 4
Reactant of Route 4
10-{[(4-methoxyphenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 5
10-{[(4-methoxyphenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Reactant of Route 6
10-{[(4-methoxyphenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione

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